An In-Depth Technical Guide to 2-Amino-4-cyclohexylphenol (CAS 3279-13-8)
An In-Depth Technical Guide to 2-Amino-4-cyclohexylphenol (CAS 3279-13-8)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Amino-4-cyclohexylphenol, a substituted aminophenol with potential applications in specialty polymer synthesis and as a chemical intermediate. Drawing from available chemical data and established principles of organic chemistry, this document details the compound's properties, synthesis, and potential utility, offering a foundational resource for its application in research and development.
Core Molecular and Physicochemical Profile
2-Amino-4-cyclohexylphenol is an aromatic compound featuring a phenol ring substituted with an amino group at position 2 and a cyclohexyl group at position 4. This unique combination of a hydrophilic, reactive aminophenol core with a bulky, lipophilic cyclohexyl substituent imparts a distinct set of properties relevant to materials science and synthetic chemistry.
Structural and Identification Data
The fundamental identifiers and structural details of 2-Amino-4-cyclohexylphenol are crucial for its unambiguous identification and handling in a laboratory setting.
Diagram 1: Chemical Structure of 2-Amino-4-cyclohexylphenol
A 2D representation of the 2-Amino-4-cyclohexylphenol molecule.
Table 1: Compound Identification
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 3279-13-8 | [1][2][3][4] |
| Molecular Formula | C₁₂H₁₇NO | [1][2][3][4] |
| Molecular Weight | 191.27 g/mol | [1][2][3] |
| IUPAC Name | 2-Amino-4-cyclohexylphenol | [3] |
| Synonyms | 4-Cyclohexyl-2-aminophenol | [3] |
| InChI Key | LGIWCQVLZIYRAR-UHFFFAOYSA-N |[2] |
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in various systems, influencing solubility, reactivity, and potential applications. While experimentally determined data for 2-Amino-4-cyclohexylphenol is limited, a combination of reported values and predicted data provides a solid foundation for its profile.
Table 2: Physicochemical Data
| Property | Value | Notes | Source |
|---|---|---|---|
| Melting Point | 169-170 °C | Experimental | - |
| Boiling Point | 338.5 ± 42.0 °C | Predicted | - |
| pKa | 9.99 ± 0.18 | Predicted | [2] |
| LogP | 3.60 | Predicted | [3] |
| Topological Polar Surface Area | 46.2 Ų | Calculated | [2] |
| Hydrogen Bond Donors | 2 | Calculated | [2] |
| Hydrogen Bond Acceptors | 2 | Calculated | [2] |
| Solubility | Sparingly soluble in water; soluble in common organic solvents. | Inferred by analogy to 4-cyclohexylphenol. |[4] |
The presence of both hydrogen bond donors (-OH, -NH₂) and a significant non-polar cyclohexyl group suggests amphiphilic character, which could be exploited in surfactant or polymer applications. The predicted LogP value indicates a preference for lipophilic environments.
Synthesis and Manufacturing
The primary and most direct route for the synthesis of 2-Amino-4-cyclohexylphenol is through the chemical reduction of its nitro precursor, 4-cyclohexyl-2-nitrophenol (CAS 3279-10-5) . This transformation is a cornerstone reaction in industrial organic synthesis for the production of aromatic amines.
Diagram 2: Synthetic Pathway
General synthetic route to 2-Amino-4-cyclohexylphenol.
Proposed Experimental Protocol: Catalytic Hydrogenation
While the specific protocol from the cited patent literature (US4859661 A1) could not be fully retrieved, a standard, reliable procedure for the reduction of a nitrophenol to an aminophenol involves catalytic hydrogenation.[5] This method is favored for its high efficiency and clean reaction profile.
Objective: To synthesize 2-Amino-4-cyclohexylphenol by the catalytic reduction of 4-cyclohexyl-2-nitrophenol.
Materials:
-
4-Cyclohexyl-2-nitrophenol
-
Palladium on Carbon (Pd/C, 5-10% w/w) or Raney Nickel
-
Solvent: Ethanol, Methanol, or Ethyl Acetate
-
Hydrogen Gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
Methodology:
-
Reactor Setup: Charge a hydrogenation vessel with 4-cyclohexyl-2-nitrophenol and the chosen solvent (e.g., ethanol).
-
Catalyst Addition: Under an inert atmosphere, carefully add the catalyst (e.g., 5% Pd/C, typically 1-5 mol% relative to the substrate). Causality: The inert atmosphere is critical to prevent accidental ignition of the pyrophoric catalyst upon contact with air and the flammable solvent.
-
Inerting: Seal the vessel and purge several times with an inert gas (e.g., Nitrogen) to remove all oxygen.
-
Hydrogenation: Introduce hydrogen gas to the desired pressure (typically 1-5 atm). The reaction is often exothermic; maintain the temperature within a specified range (e.g., 25-50 °C) with appropriate cooling.
-
Reaction Monitoring: Monitor the reaction progress by measuring hydrogen uptake or by analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the catalyst. Self-Validation: The filtrate should be colorless, indicating the complete reduction of the yellow/orange nitro compound. Wash the filter cake with additional solvent to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-Amino-4-cyclohexylphenol.
-
Purification: If necessary, purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to obtain the final product with high purity.
Chemical Reactivity and Handling
The reactivity of 2-Amino-4-cyclohexylphenol is dictated by the interplay of its three key structural components: the phenolic hydroxyl group, the aromatic amino group, and the benzene ring.
-
Oxidation: Aminophenols are susceptible to oxidation, which can lead to the formation of colored quinone-imine species. This necessitates storage under an inert atmosphere, away from light and air, to maintain its purity and prevent degradation.
-
Electrophilic Aromatic Substitution: The electron-donating nature of both the -OH and -NH₂ groups strongly activates the aromatic ring towards electrophilic substitution. These groups are ortho, para-directing. Given their positions, electrophilic attack is predicted to occur at the positions ortho to the hydroxyl group and ortho/para to the amino group, leading primarily to substitution at positions 3 and 5.
-
Reactions of the Amino Group: The primary amine can undergo standard reactions such as acylation, alkylation, and diazotization to form diazonium salts, which are versatile intermediates for further functionalization.
-
Reactions of the Hydroxyl Group: The phenolic hydroxyl group is weakly acidic and can be deprotonated to form a phenoxide. It can undergo etherification and esterification reactions.
Safety and Handling
Based on data for analogous aminophenols, 2-Amino-4-cyclohexylphenol should be handled with care.
-
GHS Hazards (Inferred): Harmful if swallowed or inhaled. Causes serious eye irritation. May cause an allergic skin reaction. Suspected of causing genetic defects. May cause damage to organs through prolonged or repeated exposure.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[3][6]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, preferably under an inert atmosphere. Keep away from strong oxidizing agents.[3]
Spectroscopic and Analytical Characterization
While specific experimental spectra for 2-Amino-4-cyclohexylphenol are not widely published, its structure allows for the prediction of key spectroscopic features essential for its characterization.
Table 3: Predicted Spectroscopic Features
| Technique | Feature | Predicted Chemical Shift / Wavenumber / m/z |
|---|---|---|
| ¹H NMR | Aromatic Protons | δ 6.5 - 7.0 ppm |
| -OH Proton | δ 8.0 - 9.5 ppm (broad singlet, D₂O exchangeable) | |
| -NH₂ Protons | δ 3.5 - 5.0 ppm (broad singlet, D₂O exchangeable) | |
| Cyclohexyl -CH- | δ ~2.4 ppm (multiplet) | |
| Cyclohexyl -CH₂- | δ 1.2 - 1.9 ppm (multiplets) | |
| ¹³C NMR | Aromatic C-O | δ ~145-150 ppm |
| Aromatic C-N | δ ~135-140 ppm | |
| Aromatic C-Cyc | δ ~130-135 ppm | |
| Aromatic C-H | δ ~110-120 ppm | |
| Cyclohexyl Carbons | δ ~25-45 ppm | |
| IR Spectroscopy | O-H Stretch | 3200-3600 cm⁻¹ (broad) |
| N-H Stretch | 3300-3500 cm⁻¹ (two bands for primary amine) | |
| C-H Stretch (sp³) | 2850-3000 cm⁻¹ | |
| C-H Stretch (sp²) | 3000-3100 cm⁻¹ | |
| C=C Stretch (Aromatic) | 1500-1600 cm⁻¹ | |
| Mass Spectrometry | Molecular Ion [M]⁺ | m/z = 191.13 |
| | [M+H]⁺ | m/z = 192.14 |
Potential Applications and Research Directions
Direct, documented applications for 2-Amino-4-cyclohexylphenol are sparse in publicly available literature. However, based on the functionality of the molecule and the known uses of its structural analogs, several key areas of application can be proposed.
-
Polymer and Resin Chemistry: The bifunctional nature of the molecule (amine and phenol) makes it a prime candidate as a monomer or cross-linking agent.
-
Polyimides: A structurally related compound, 2-amino-4-[1-(3-amino-4-hydroxyphenyl)cyclohexyl]phenol, is a monomer for high-performance polyimides used in aerospace and electronics.[2][5] The presence of the cyclohexyl group can enhance thermal stability and solubility of the resulting polymers.
-
Epoxy Resins: The amino group can act as a curing agent for epoxy resins, with the phenolic hydroxyl and cyclohexyl groups modifying the properties of the final thermoset material, potentially improving its thermal resistance and mechanical strength.
-
-
Dye and Pigment Intermediates: Aminophenols are classical precursors in the synthesis of a wide range of dyes, including azo dyes and sulfur dyes. The amino group can be diazotized and coupled to form chromophores.[7]
-
Antioxidants and Stabilizers: Phenolic compounds, particularly those with bulky alkyl groups, are widely used as antioxidants in plastics, rubber, and lubricants.[8] The cyclohexyl group at the para-position to the hydroxyl could impart steric hindrance that enhances antioxidant activity by stabilizing the phenoxy radical intermediate.
Further research into the polymerization of 2-Amino-4-cyclohexylphenol and the evaluation of its performance as an antioxidant could validate these potential applications and open new avenues for its use in advanced materials.
Conclusion
2-Amino-4-cyclohexylphenol (CAS 3279-13-8) is a specialty chemical with a compelling combination of reactive functional groups and a bulky aliphatic substituent. While detailed experimental data remains limited, its logical synthesis from 4-cyclohexyl-2-nitrophenol provides a clear path to its production. Its structural analogy to known high-performance polymer monomers and antioxidant compounds suggests significant potential in materials science. This guide serves as a foundational resource to encourage and facilitate further investigation into the properties and applications of this versatile molecule.
References
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Guidechem. (n.d.). 2-AMINO-4-CYCLOHEXYL-PHENOL 3279-13-8 wiki. Retrieved from Guidechem website.[2]
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Dakenchem. (n.d.). What is 2-amino-4-[1-(3-amino-4-hydroxyphenyl)cyclohexyl]phenol CAS NO.: 30817-90-4? Retrieved from Dakenchem website.[5]
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Chemsrc. (2025, August 25). 2-AMINO-4-CYCLOHEXYL-PHENOL | CAS#:3279-13-8. Retrieved from Chemsrc website.[3]
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TCI Chemicals. (2010, August 10). SAFETY DATA SHEET for 2-Amino-4-chlorophenol. Retrieved from TCI Chemicals website.[3]
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Guidechem. (n.d.). 4-Cyclohexylphenol 1131-60-8 wiki. Retrieved from Guidechem website.[4]
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Fisher Scientific. (2010, October 18). SAFETY DATA SHEET for 2-Amino-4-methylphenol. Retrieved from Fisher Scientific website.[6]
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PubChemLite. (n.d.). 2-amino-4-cyclohexylphenol (C12H17NO). Retrieved from PubChemLite website.[9]
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Alfa Chemistry. (n.d.). CAS 3279-13-8 2-Amino-4-cyclohexyl-phenol. Retrieved from Alfa Chemistry website.[10]
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Guidechem. (n.d.). 2-AMINO-4-CYCLOHEXYL-PHENOL 3279-13-8 United States. Retrieved from Guidechem website.[7]
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Sigma-Aldrich. (n.d.). 2-Amino-4-cyclohexyl-phenol | 3279-13-8. Retrieved from Sigma-Aldrich website.[11]
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Global Dyestuff. (n.d.). DYE INTERMEDIATES. Retrieved from Global Dyestuff website.[7]
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J&W Pharmlab. (n.d.). 2-Amino-4-cyclohexyl-phenol - CAS:3279-13-8. Retrieved from J&W Pharmlab website.[12]
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Britton, E. C., & Perkins, R. P. (1933). Method for manufacture of cyclohexylphenols. U.S. Patent No. 1,917,823. Washington, DC: U.S. Patent and Trademark Office.[13]
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Lookchem. (n.d.). Cas 1131-60-8, 4-Cyclohexylphenol. Retrieved from Lookchem website.[8]
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